6-Hydroxy-1-phenylpiperidin-2-one
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Overview
Description
6-Hydroxy-1-phenylpiperidin-2-one is a piperidine derivative with significant importance in various scientific fields. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound, characterized by a hydroxyl group at the 6th position and a phenyl group at the 1st position of the piperidin-2-one ring, exhibits unique chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often involve the use of solvents like methanol or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include secondary alcohols.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
6-Hydroxy-1-phenylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-phenylpiperidin-2-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups contribute to its binding affinity and specificity towards enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidin-2-one: Lacks the hydroxyl and phenyl groups, making it less reactive.
Phenylpiperidine: Contains a phenyl group but lacks the hydroxyl group at the 6th position.
Uniqueness: 6-Hydroxy-1-phenylpiperidin-2-one is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and potential for diverse applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
67691-66-1 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-hydroxy-1-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8H2 |
InChI Key |
CNFZMFHINVFBMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C(=O)C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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